7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
This compound features a coumarin (2H-chromen-2-one) core substituted at position 7 with a diethylamino group and at position 3 with a 1,2,4-oxadiazole ring linked to a 3,4,5-trimethoxyphenyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a fluorescent probe or bioactive agent.
Properties
IUPAC Name |
7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-6-27(7-2)16-9-8-14-10-17(24(28)32-18(14)13-16)23-25-22(26-33-23)15-11-19(29-3)21(31-5)20(12-15)30-4/h8-13H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNIUXLCPLZDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one" typically involves multiple steps:
Formation of the Coumarin Backbone: : Starting from salicylaldehyde, the coumarin backbone can be synthesized through the Pechmann condensation reaction, where salicylaldehyde reacts with diethyl malonate in the presence of a base.
Introduction of Diethylamino Group:
Attachment of Oxadiazole Ring: : The oxadiazole ring is commonly synthesized via the cyclization of corresponding hydrazide with a carboxylic acid or its derivative under dehydrating conditions.
Substitution with Trimethoxyphenyl Group: : Finally, the incorporation of the trimethoxyphenyl group onto the oxadiazole ring is carried out through a Suzuki coupling reaction between the appropriate arylboronic acid and the oxadiazole halide.
Industrial Production Methods: Industrial production typically scales up the laboratory methods, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and efficiency. Continuous flow techniques and automated synthesis may also be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the diethylamino group, forming N-oxides.
Reduction: : Reduction of the compound might target the oxadiazole ring, potentially leading to ring cleavage under strong reducing conditions.
Substitution: : Various substitutions can occur at the oxadiazole or coumarin rings, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, peracids.
Reduction: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Nucleophiles or electrophiles in the presence of bases or acids respectively.
Major Products:
Oxidation: : N-oxides of the diethylamino group.
Reduction: : Degraded fragments of the oxadiazole ring.
Substitution: : Varied depending on the substituent introduced.
Scientific Research Applications
The compound finds applications in multiple research fields:
Chemistry: : Used as a fluorescent probe due to its unique photophysical properties, enabling the detection of various analytes.
Biology: : Acts as a molecular marker in cell imaging, facilitating the study of cellular processes.
Industry: : Utilized in the development of advanced materials, including optoelectronic devices.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : The molecule interacts with specific proteins or nucleic acids, often through its aromatic and functional groups.
Pathways Involved: : It may influence biological pathways related to fluorescence resonance energy transfer (FRET), affecting cellular signaling and imaging techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- 3-[3,4,5-Trimethoxyphenyl]-[1,2,4-oxadiazol-5-yl] propanone (): Structural Difference: Replaces the coumarin core with a propanone group. Functional Impact: Lacks fluorescence due to the absence of the conjugated coumarin system. Exhibits antimicrobial activity, attributed to the oxadiazole and trimethoxyphenyl groups, but may have reduced cellular uptake compared to the coumarin derivative . Synthetic Pathway: Uses 1,4-dioxane and sulfur-based cyclization, differing from the coumarin derivative’s multi-step synthesis involving oxazolone intermediates .
- 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (): Structural Difference: Contains an oxazole ring instead of oxadiazole. The benzylidene group may enhance π-π stacking but reduce solubility .
Substituent Variations
- 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one (): Structural Difference: Substitutes the oxadiazole-trimethoxyphenyl moiety with a triazole-hydroxymethyl group. Functional Impact: The triazole’s hydrogen-bonding capability may improve solubility but reduce lipophilicity, affecting membrane permeability.
Bioactive Analogues in Agrochemistry
- Etaconazole and Propiconazole ():
- Structural Difference : Triazole-containing fungicides with chlorophenyl groups.
- Functional Impact : While both share heterocyclic cores, the target compound’s oxadiazole and trimethoxyphenyl groups may confer distinct mechanisms (e.g., microtubule disruption vs. cytochrome P450 inhibition in azoles) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- The coumarin core’s fluorescence could enable dual functionality (therapy and imaging) .
- Metabolic Stability : Oxadiazole’s resistance to enzymatic degradation may enhance the target compound’s pharmacokinetics compared to ester- or amide-containing analogues .
- Crystallography : SHELX-refined structures () reveal planar conformations in similar compounds, suggesting that the target molecule’s dihedral angles between coumarin and oxadiazole could influence crystal packing and solubility .
Biological Activity
The compound 7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 478.54 g/mol . The structure features a chromenone core substituted with a diethylamino group and an oxadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.54 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives containing oxadiazole rings have been shown to possess significant antibacterial and antifungal activities. In vitro studies suggest that the compound may inhibit the growth of various pathogens by disrupting cellular processes.
Antioxidant Properties
The antioxidant activity of the compound can be attributed to its ability to scavenge free radicals. Studies employing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay have demonstrated that this compound effectively reduces oxidative stress in cellular models.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : It could disrupt microbial membranes, leading to cell lysis.
- Free Radical Scavenging : Its structure allows for effective scavenging of reactive oxygen species (ROS).
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was determined using broth microdilution methods. Results indicated an MIC of 32 µg/mL , demonstrating significant antibacterial activity compared to standard antibiotics.
Study 2: Antioxidant Activity
In a separate investigation, the antioxidant capacity was assessed using various assays including DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound exhibited an IC50 value of 15 µg/mL , indicating potent antioxidant properties.
Table 2: Biological Activity Summary
| Activity Type | Assessed Method | Result |
|---|---|---|
| Antibacterial | MIC Assay | 32 µg/mL |
| Antioxidant | DPPH Assay | IC50 = 15 µg/mL |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Coumarin Core Preparation : Start with 7-diethylaminocoumarin-3-carboxylic acid, activated via carbodiimide coupling (e.g., EDC/HOBt) to form an intermediate acyl chloride.
Oxadiazole Formation : React the activated intermediate with 3,4,5-trimethoxybenzamidoxime under microwave-assisted cyclocondensation (120°C, 2–4 hours) to form the 1,2,4-oxadiazole ring .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., diethylamino protons at δ ~3.4 ppm, oxadiazole C=O at δ ~165 ppm).
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between oxadiazole and methoxy groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~477.2 Da).
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for the 3,4,5-trimethoxyphenyl and diethylamino substituents in biological assays?
- Experimental Design :
- Comparative Analogs : Synthesize derivatives with modified substituents (e.g., replacing trimethoxyphenyl with unsubstituted phenyl or varying alkoxy groups).
- Biological Testing : Evaluate cytotoxicity (via MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) to assess the role of methoxy groups in enhancing membrane permeability .
- Computational Modeling : Perform molecular docking (e.g., Autodock Vina) to predict interactions with tubulin or kinase targets, correlating with experimental IC₅₀ values .
Q. How should contradictory data in fluorescence quenching or antioxidant activity be resolved?
- Contradiction Analysis :
- Variable Control : Standardize assay conditions (e.g., pH, solvent polarity) to isolate fluorescence interference from the diethylamino group .
- Mechanistic Studies : Use fluorescence lifetime measurements (time-correlated single-photon counting) to distinguish static vs. dynamic quenching mechanisms .
- Dose-Response Validation : Repeat antioxidant assays (e.g., DPPH radical scavenging) with triplicate measurements and include positive controls (e.g., ascorbic acid) to validate reproducibility .
Q. What strategies mitigate aggregation-induced emission (AIE) artifacts in cellular imaging studies?
- Methodological Adjustments :
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures ≤0.1% v/v) to prevent aggregation.
- Confocal Microscopy : Employ λ-scanning to differentiate true fluorescence from autofluorescence.
- Reference Compounds : Compare with structurally similar coumarins lacking the oxadiazole moiety to isolate AIE effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
